1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole
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Overview
Description
“1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole” is a chemical compound with the empirical formula C18H29BN2O2 . It is a solid substance .
Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 316.25 . The InChI key is CYEYLYGHCOHIDC-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole is extensively utilized in the synthesis and characterization of novel compounds. Research has demonstrated its application as a raw material for producing complex molecules through detailed synthesis, characterization, and crystal structure analysis. For instance, studies have confirmed the structure of related compounds using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. Density Functional Theory (DFT) calculations further validate these structures, showcasing the compound's vital role in developing new molecular entities with potential applications across various scientific domains Liao et al., 2022; Huang et al., 2021.
Molecular Structure Insights
The compound is pivotal in understanding molecular structures and physicochemical properties. Research employing DFT and crystallographic analysis has offered insights into the molecular electrostatic potential, frontier molecular orbitals, and conformational characteristics of derivatives, highlighting the compound's utility in elucidating molecular behavior and stability. These findings are crucial for advancing materials science and chemistry, providing a foundation for designing molecules with specific properties and functions Yang et al., 2021.
Advanced Glycation End-products
Although not directly related to this compound, research on similar imidazole compounds has explored their role in forming advanced glycation end-products (AGEs). These compounds have shown activity against various pathogens and have potential implications in studying diabetes and neurodegenerative diseases Nemet et al., 2006.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in various biochemical pathways. It enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers . The exact pathways affected by 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole would depend on the specific context of its use.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the specific reactants used in the reaction .
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-13(5)7-12-8/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYZQIGPEUQCSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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